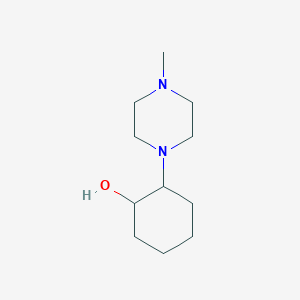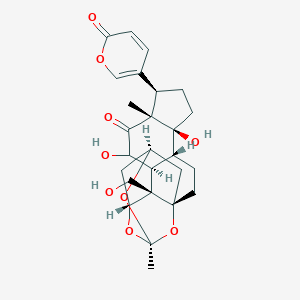
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It is commonly used in laboratory research to study the central nervous system and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is not fully understood, but it is believed to act as a non-competitive antagonist of the NMDA receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and is also involved in the development of chronic pain. By blocking the NMDA receptor, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is thought to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and analgesic effects, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to produce hallucinations, delusions, and dissociative states. It has also been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure, as well as effects on the respiratory system, including respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in laboratory research is that it produces a wide range of effects on the central nervous system, making it useful for studying a variety of physiological processes. However, there are also some limitations to using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in lab experiments. For example, it can be difficult to control the dose and duration of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure, which can make it difficult to interpret the results of experiments. Additionally, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride can be toxic at high doses, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many future directions for research related to 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride. One area of interest is the development of new drugs that target the NMDA receptor, which may have potential therapeutic uses in the treatment of chronic pain and other neurological disorders. Another area of interest is the development of new methods for studying the effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride on the central nervous system, such as imaging techniques that can visualize the activity of the brain during 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure. Additionally, there is ongoing research into the long-term effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure on the brain, which may have implications for the use of this drug in human medicine.
Métodos De Síntesis
The synthesis of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride involves several steps, including the reaction of cyclohexanone with phenylmagnesium bromide, followed by the reaction of the resulting product with piperidine and aniline. The final product is then purified and converted to the hydrochloride salt form. This synthesis method has been used for many years and is well-established in the scientific community.
Aplicaciones Científicas De Investigación
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is commonly used in laboratory research to study the central nervous system. It has been shown to have anesthetic, analgesic, and hallucinogenic properties, and is often used to study the mechanisms of action of these effects. 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has also been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain, as it is a potent NMDA receptor antagonist.
Propiedades
Número CAS |
101670-77-3 |
|---|---|
Nombre del producto |
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride |
Fórmula molecular |
C23H31ClN4O3 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
phenyl-[1-(2-phenylcyclopropanecarbonyl)piperidin-4-yl]azanium;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-21(20-15-19(20)16-7-3-1-4-8-16)23-13-11-18(12-14-23)22-17-9-5-2-6-10-17;/h1-10,18-20,22H,11-15H2;1H |
Clave InChI |
TVDCSHNSMWHFOD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
SMILES canónico |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
Sinónimos |
KETONE, 4-ANILINOPIPERIDINO 2-PHENYLCYCLOPROPYL, HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)









